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Compound of Interest

Compound Name: 2-Amino-5-fluoropyridin-3-ol

Cat. No.: B1288704 Get Quote

Despite its specific chemical structure and potential as a building block in medicinal chemistry,

detailed information regarding the initial discovery, synthesis, and biological activity of 2-amino-
5-fluoropyridin-3-ol (CAS Number: 1003711-04-3) is not readily available in publicly

accessible scientific literature and patent databases. While this compound is listed by several

chemical suppliers, comprehensive experimental protocols and characterization data remain

unpublished.

This technical guide, therefore, aims to provide a foundational understanding by discussing

general synthetic strategies applicable to substituted aminopyridinols and highlighting the

potential significance of this molecule in drug discovery, particularly as a kinase inhibitor

scaffold. The information presented herein is based on analogous structures and established

chemical principles.

Hypothetical Retrosynthetic Analysis and Potential
Synthetic Pathways
The synthesis of 2-amino-5-fluoropyridin-3-ol likely involves a multi-step sequence, starting

from more readily available pyridine derivatives. A logical retrosynthetic approach would involve

the late-stage introduction of the amino or hydroxyl group to a pre-functionalized fluorinated

pyridine core.

Diagram of a Potential Synthetic Workflow:
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Deprotection
(e.g., Hydrogenolysis)
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Caption: A plausible synthetic route to 2-amino-5-fluoropyridin-3-ol.

Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols based on established methodologies for

the synthesis of similar compounds. These are not validated procedures for the synthesis of 2-
amino-5-fluoropyridin-3-ol and should be treated as illustrative examples.

1. Synthesis of 2-amino-3,5-difluoropyridine (from 2,3,5-trifluoropyridine)

Materials: 2,3,5-trifluoropyridine, aqueous ammonia (28-30%), ethanol, sealed reaction

vessel.

Procedure:

To a solution of 2,3,5-trifluoropyridine in ethanol, add an excess of aqueous ammonia in a

high-pressure reaction vessel.

Seal the vessel and heat to 120-150 °C for 12-24 hours.

Cool the reaction mixture to room temperature and carefully vent the vessel.

Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to

yield the crude product.
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Purify by column chromatography on silica gel.

2. Synthesis of 3-benzyloxy-2-amino-5-fluoropyridine

Materials: 2-amino-3,5-difluoropyridine, benzyl alcohol, sodium hydride (NaH), anhydrous

N,N-dimethylformamide (DMF).

Procedure:

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add benzyl alcohol

dropwise.

Stir the mixture at room temperature for 30 minutes to form the sodium benzoxide.

Add a solution of 2-amino-3,5-difluoropyridine in anhydrous DMF to the reaction mixture.

Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

Cool the reaction to room temperature and quench by the slow addition of water.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate.

Purify by column chromatography.

3. Synthesis of 2-amino-5-fluoropyridin-3-ol (Deprotection)

Materials: 3-benzyloxy-2-amino-5-fluoropyridine, palladium on carbon (10% Pd/C), ethanol,

hydrogen gas supply.

Procedure:

Dissolve 3-benzyloxy-2-amino-5-fluoropyridine in ethanol in a flask suitable for

hydrogenation.

Add a catalytic amount of 10% Pd/C to the solution.
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Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a

balloon).

Stir the reaction vigorously at room temperature until TLC analysis indicates complete

consumption of the starting material.

Filter the reaction mixture through a pad of celite to remove the catalyst.

Wash the celite pad with ethanol.

Concentrate the filtrate under reduced pressure to yield the final product.

Potential Biological Significance and Signaling
Pathway Interactions
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently found in

kinase inhibitors. The specific arrangement of the amino, hydroxyl, and fluoro groups in 2-
amino-5-fluoropyridin-3-ol suggests it could be a valuable fragment for targeting the ATP-

binding site of various kinases.

Diagram of a Hypothesized Kinase Inhibition Mechanism:
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Caption: Putative binding interactions of 2-amino-5-fluoropyridin-3-ol in a kinase active site.
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The 2-amino group can act as a hydrogen bond donor to the hinge region of the kinase, a

common interaction for type I and type II inhibitors. The 3-hydroxyl group could form additional

hydrogen bonds with residues in the active site, such as the DFG motif, enhancing binding

affinity and selectivity. The 5-fluoro substituent can modulate the electronic properties of the

pyridine ring and potentially engage in favorable interactions with hydrophobic pockets or act

as a weak hydrogen bond acceptor.

Quantitative Data (Illustrative)
As no experimental data for 2-amino-5-fluoropyridin-3-ol has been found, the following table

presents hypothetical data for a series of analogous kinase inhibitors to illustrate how such

data would be presented.

Compound ID R-group IC50 (Kinase X, nM)
Cell Proliferation
(GI50, µM)

Hypothetical-1 H 150 2.5

Hypothetical-2 CH3 75 1.2

Hypothetical-3 Cl 50 0.8

2-amino-5-

fluoropyridin-3-ol
(Reference) Data Not Available Data Not Available

Conclusion
While the specific discovery and detailed synthetic protocols for 2-amino-5-fluoropyridin-3-ol
are not currently in the public domain, its structure represents a promising scaffold for the

development of novel therapeutics, particularly in the area of kinase inhibition. The hypothetical

synthetic routes and potential biological interactions outlined in this guide provide a framework

for researchers interested in exploring the chemistry and therapeutic potential of this and

related aminopyridinol derivatives. Further research and publication are necessary to fully

elucidate the properties and applications of this intriguing molecule.

To cite this document: BenchChem. [The Discovery of 2-amino-5-fluoropyridin-3-ol: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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